2-[3-[[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl-methylamino]methyl]phenoxy]-N,N-dimethylethanamine
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Overview
Description
2-[3-[[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl-methylamino]methyl]phenoxy]-N,N-dimethylethanamine is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl-methylamino]methyl]phenoxy]-N,N-dimethylethanamine typically involves multiple steps. The initial step often includes the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the methylamino and phenoxy groups. Common reagents used in these steps include methylating agents and phenol derivatives. Reaction conditions may vary, but they often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[3-[[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl-methylamino]methyl]phenoxy]-N,N-dimethylethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups depending on the nucleophile used.
Scientific Research Applications
2-[3-[[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl-methylamino]methyl]phenoxy]-N,N-dimethylethanamine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyrazolo[3,4-b]pyridine derivatives.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-[[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl-methylamino]methyl]phenoxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are part of critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Famotidine Related Compound D: This compound is a hydrophilic, cationic, histamine H2 receptor antagonist.
Dimethyl 2,6-pyridinedicarboxylate: This compound is used in the synthesis of various macrocycles and Schiff bases.
Uniqueness
What sets 2-[3-[[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl-methylamino]methyl]phenoxy]-N,N-dimethylethanamine apart is its unique pyrazolo[3,4-b]pyridine core, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[3-[[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl-methylamino]methyl]phenoxy]-N,N-dimethylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-16-20-12-18(13-22-21(20)26(5)23-16)15-25(4)14-17-7-6-8-19(11-17)27-10-9-24(2)3/h6-8,11-13H,9-10,14-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACKGAVZVJXDGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)CN(C)CC3=CC(=CC=C3)OCCN(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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